2-(Methylthio)oxazolo[4,5-b]pyridine
Overview
Description
2-(Methylthio)oxazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activity : Compounds similar to 2-(Methylthio)oxazolo[4,5-b]pyridine, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines, have demonstrated good anti-inflammatory and analgesic activities. They are comparable to phenylbutazone or indomethacin but without causing gastrointestinal irritation, which is a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).
Synthesis of Fused-Triheterocyclic Compounds : Research has shown the successful preparation of a series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, leading to the synthesis of fused-triheterocyclic compounds. This highlights its utility in organic synthesis and compound development (Ghattas & Moustafa, 2000).
Antimicrobial Activities and Molecular Modeling : 2-(Substituted)oxazolo[4,5-b]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria and fungi strains. Some derivatives demonstrated significant activity. Additionally, molecular docking and dynamics simulations were performed to evaluate their potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).
Catalyzed Arylation Reactions : There has been research on the direct Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine. This process is efficient at lower temperatures and accommodates a variety of aryl halides. It's a significant advancement in the field of organic synthesis, particularly for amino acid derivatives (Zhuravlev, 2006).
Development of Biological Components : Advances in the chemistry of heterocycles incorporating oxazolo[4,5-b]pyridine skeletons have been made, highlighting their potential in designing new biological components. This includes discussions on synthesis, reactivity, and biological evaluation of these compounds (Monier et al., 2020).
Fluorescence Properties : The fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring has been investigated, showing that these compounds have strong charge transfer characteristics. Their behavior in different solutions and under protonation has been studied, contributing to the field of fluorescence and dye chemistry (Mac et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been mentioned that a palladium-catalyzed direct c–h bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent c–h bond functionalization at the c-2 position of the oxazole unit with various (hetero)aryl iodides .
Pharmacokinetics
It is known that the compound has a molecular weight of 1662 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-6-5(10-7)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIIIUMBUSZYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377296 | |
Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-95-2 | |
Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.